SC144 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

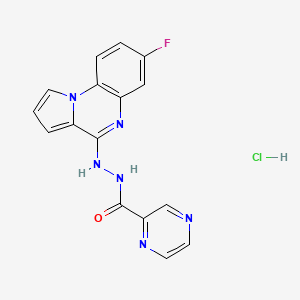

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGGXYXFIICED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917497-70-2 | |

| Record name | 917497-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SC144 Hydrochloride: A Technical Guide to a First-in-Class gp130 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By directly binding to gp130, SC144 disrupts the downstream signaling cascade, most notably the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is constitutively activated in numerous cancers and plays a critical role in tumor progression, cell survival, and drug resistance.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

The IL-6/gp130/STAT3 signaling axis is a key pathway in the pathogenesis of various diseases, particularly cancer.[7][8] Glycoprotein 130 is the shared signal transducer for IL-6 family cytokines, and its activation leads to the recruitment and phosphorylation of STAT3.[9][10] Activated STAT3 then translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[5][11] Dysregulation of this pathway is a hallmark of many malignancies, including ovarian, pancreatic, and breast cancers, making it an attractive target for therapeutic intervention.[7][12][13] this compound has emerged as a promising therapeutic agent that directly targets gp130, offering a novel approach to inhibit this critical oncogenic pathway.[4][7]

Mechanism of Action

This compound exerts its inhibitory effects through a multi-faceted mechanism targeting gp130:

-

Direct Binding to gp130 : SC144 directly binds to the gp130 protein.[1][2][4]

-

Induction of gp130 Phosphorylation and Deglycosylation : This binding induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][4]

-

Abrogation of STAT3 Activation : These modifications to gp130 disrupt its ability to mediate the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[4][14]

-

Inhibition of STAT3 Nuclear Translocation : By preventing STAT3 phosphorylation, SC144 abrogates its translocation to the nucleus.[1][2][3]

-

Downregulation of Target Gene Expression : Consequently, the expression of STAT3 downstream target genes, which are crucial for tumor growth and survival (e.g., Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7), is inhibited.[15]

This targeted inhibition of the gp130/STAT3 pathway ultimately leads to cell-cycle arrest, induction of apoptosis, and anti-angiogenic effects in cancer cells.[1][2]

Quantitative Data

The efficacy of SC144 has been demonstrated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 0.72 | [1][2] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [1][2] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [1][2] |

| NCI/ADR-RES | Drug-Resistant Ovarian | 0.43 | [1] |

| HEY | Cisplatin-Resistant Ovarian | 0.88 | [1] |

| AsPC-1 | Pancreatic Cancer | ~0.5-1.0 | [16] |

| L3.6pl | Pancreatic Cancer | ~0.5-1.0 | [16] |

| HT-29 | Colorectal Cancer | ~0.4-4.0 | [17] |

| MDA-MB-435 | Breast Cancer | ~0.4-4.0 | [17] |

Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines.

| Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |

| Human Ovarian Cancer Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 mg/kg daily for 58 days | ~73% | [1][2] |

| Human Ovarian Cancer Xenograft | Ovarian Cancer | Oral (p.o.) | 100 mg/kg daily for 35 days | 82% smaller tumor volume | [1][2] |

| MDA-MB-435 Mouse Xenograft | Breast Cancer | Intraperitoneal (i.p.) | Dose-dependent | Delayed tumor growth | [18] |

| Syngeneic Mouse Oral Cancer (MOC2) | Oral Cancer | Intraperitoneal (i.p.) | Not specified | Significant reduction | [19] |

| PDAC Mouse Model | Pancreatic Cancer | Not specified | In combination with paclitaxel | Reduced tumor weight & volume | [20] |

Table 2: In Vivo Efficacy of SC144 in Xenograft Models.

Signaling Pathways and Experimental Workflows

The gp130/STAT3 Signaling Pathway and Inhibition by SC144

The following diagram illustrates the canonical gp130/STAT3 signaling pathway and the mechanism of its inhibition by this compound.

Caption: The gp130/STAT3 signaling pathway and its inhibition by SC144.

Experimental Workflow for Assessing SC144 Efficacy

The diagram below outlines a typical experimental workflow to evaluate the in vitro efficacy of SC144.

Caption: A generalized workflow for in vitro evaluation of SC144.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of SC144.

Western Blot Analysis for Phospho-STAT3

This protocol is designed to assess the effect of SC144 on the phosphorylation of STAT3.

-

Cell Culture and Treatment : Ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) are cultured in appropriate media.[4] For dose-dependent studies, cells are treated with varying concentrations of SC144 (e.g., 0.5-2 µM) for a fixed time (e.g., 1 hour).[2][4] For time-course experiments, cells are treated with a fixed concentration of SC144 (e.g., 2 µM) for different durations (e.g., 0-6 hours).[2][4]

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in cold lysis buffer (e.g., 20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1 mmol/L EDTA, 1% Triton X-100, pH 7.5) supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay.[4]

-

SDS-PAGE and Western Blotting : Equal amounts of protein are resolved on an 8% or 10% SDS-PAGE gel and transferred to a PVDF membrane.[4] The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Y705) and total STAT3.[4][14] Following incubation with a corresponding secondary antibody, the protein bands are visualized using an appropriate detection system.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and apoptotic effects of SC144 on cancer cells.

-

MTT Assay :

-

Cell Seeding : Cancer cells are seeded in 96-well plates.

-

Treatment : Cells are treated with various concentrations of SC144 for a specified period (e.g., 96 hours).[14]

-

MTT Addition : MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization and Measurement : The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

-

-

Trypan Blue Exclusion Assay :

-

Apoptosis Assay :

-

Treatment : Cells are treated with SC144 (e.g., 2 µM) for 24 hours.[2]

-

Staining : Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

In Vivo Xenograft Studies

This protocol outlines the methodology for evaluating the anti-tumor efficacy of SC144 in a mouse model.

-

Animal Model : Athymic nude mice are commonly used.

-

Tumor Cell Implantation : Human cancer cells (e.g., OVCAR-8) are subcutaneously or orthotopically injected into the mice to establish tumors.

-

Treatment Administration : Once tumors reach a certain volume, mice are randomized into treatment and control groups. SC144 can be administered via intraperitoneal injection (e.g., 10 mg/kg daily) or oral gavage (e.g., 100 mg/kg daily).[1][2]

-

Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).[1][2]

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of gp130. Its unique mechanism of action, which involves the direct targeting of gp130 and subsequent abrogation of the STAT3 signaling pathway, distinguishes it as a promising therapeutic candidate for a variety of cancers, including those resistant to conventional chemotherapies.[1][13] The data presented in this guide underscore the significant preclinical activity of SC144 and provide a foundational resource for researchers and drug development professionals interested in advancing this novel class of anti-cancer agents. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Role of SC144 Hydrochloride in the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130), and its role in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document consolidates key findings, quantitative data, and detailed experimental protocols to support further research and development.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and persistent activation of this pathway are implicated in the pathogenesis of various diseases, particularly cancer, where it promotes tumor growth, metastasis, and immune evasion.[1]

The canonical activation of STAT3 is typically initiated by cytokines, such as Interleukin-6 (IL-6), and growth factors.[2] These ligands bind to their specific receptors, leading to the recruitment and dimerization of the gp130 receptor subunit. This event activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Y705).[2] Phosphorylated STAT3 (p-STAT3) forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in oncogenesis.[2][3] Given its central role in cancer pathology, targeting the STAT3 pathway, particularly at the level of the gp130 signal transducer, has emerged as a promising therapeutic strategy.[3]

This compound: Mechanism of Action

This compound is a potent and orally bioavailable inhibitor that directly targets gp130, the common signal transducer for the IL-6 cytokine family.[3][4][5][6] Its mechanism of action disrupts the STAT3 cascade at one of its earliest activation points.

Key Mechanistic Steps:

-

Binding to gp130: SC144 directly binds to the gp130 protein.[3]

-

Induction of gp130 Modification: This binding event uniquely induces the phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[3][4][6]

-

Abrogation of STAT3 Activation: By modifying gp130, SC144 prevents the subsequent phosphorylation of STAT3 at Tyrosine 705 (Y705) that is normally triggered by cytokines like IL-6 and Leukemia Inhibitory Factor (LIF).[3][7][8]

-

Inhibition of Nuclear Translocation: By blocking its phosphorylation, SC144 prevents the dimerization and nuclear translocation of STAT3.[3][4][9]

-

Downregulation of Target Genes: Consequently, the expression of STAT3-regulated downstream genes, which are critical for tumor cell survival and proliferation (e.g., Bcl-2, Bcl-XL, Cyclin D1, Survivin, and MMP-7), is inhibited.[5][9]

-

Induction of Apoptosis: The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on STAT3 signaling.[4][10]

SC144 has also been shown to inhibit the activation of Akt, another important downstream signaling molecule of the gp130 pathway.[8][11]

Quantitative Data Summary

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in ovarian and colorectal cancer models.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| OVCAR-8 | Ovarian Cancer | 0.72 | [4][10] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [4][10] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [4][10] |

| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | 0.43 | [4][6] |

| HEY | Ovarian Cancer (Cisplatin-Resistant) | 0.88 | [4][6] |

| HCT116 (p53+) | Colorectal Cancer | 0.6 | [5][6] |

| HCT116 (p53-) | Colorectal Cancer | 0.9 | [6] |

| HT29 | Colorectal Cancer | 0.9 | [5] |

| LNCaP | Prostate Cancer | 0.4 | [5] |

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Western Blotting for Phospho-STAT3 (Y705) Inhibition

This protocol is designed to assess the effect of SC144 on STAT3 phosphorylation in response to cytokine stimulation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., OVCAR-8) and allow them to reach 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with desired concentrations of this compound for 4 hours.[9] Subsequently, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for 10-15 minutes to induce STAT3 phosphorylation.[9]

-

Lysis and Protein Quantification: Wash cells twice with ice-cold PBS. Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][12] Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8% or 10% SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13] Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[14] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15] To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.

Immunoprecipitation (IP) to Confirm SC144 Binding to gp130

This protocol describes a method to demonstrate the direct interaction between SC144 and its target protein, gp130, using a Drug Affinity Responsive Target Stability (DARTS) assay, followed by Western blotting.

Methodology:

-

Cell Lysate Preparation: Prepare a total cell lysate from a high-expressing cell line (e.g., OVCAR-8) in a non-denaturing lysis buffer (e.g., M-PER buffer or Triton X-100 based buffer) without protease inhibitors initially.[9]

-

SC144 Incubation: Aliquot the cell lysate. Incubate the lysate with varying concentrations of this compound (or DMSO as a vehicle control) at room temperature for 1 hour. This allows the compound to bind to its target protein.[9]

-

Protease Digestion: Add a protease, such as pronase, to each sample and incubate for 30 minutes at room temperature.[9] The principle of DARTS is that a protein bound by a small molecule will be conformationally stabilized and thus more resistant to proteolysis.

-

Stopping a Reaction and Analysis: Stop the digestion by adding 5x SDS loading buffer and boiling the samples at 100°C for 5 minutes.[9]

-

Western Blotting: Analyze the samples by Western blotting using a primary antibody against gp130. A stronger gp130 band in the SC144-treated lanes compared to the control lane (at a given protease concentration) indicates that SC144 binding protected gp130 from degradation.

Conclusion

This compound is a pivotal research tool and potential therapeutic agent that functions by directly targeting the gp130 receptor subunit. Its mechanism involves inducing conformational changes and modifications to gp130, which effectively abrogates the activation of the downstream STAT3 and Akt signaling pathways.[3][4] By preventing STAT3 phosphorylation and nuclear translocation, SC144 inhibits the expression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells reliant on this pathway.[4][7] The quantitative data and established protocols outlined in this guide provide a solid foundation for professionals in the field to further investigate and harness the therapeutic potential of targeting the gp130-STAT3 axis.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | TargetMol [targetmol.com]

- 11. medkoo.com [medkoo.com]

- 12. bio-rad.com [bio-rad.com]

- 13. scbt.com [scbt.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. m.youtube.com [m.youtube.com]

SC144 Hydrochloride: A Technical Guide to its Effects on gp130 Phosphorylation and Deglycosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] The gp130 signaling pathway, particularly through the activation of Signal Transducer and Activator of Transcription 3 (STAT3), is a critical driver of tumorigenesis, inflammation, and cell survival in various cancers, including ovarian and pancreatic cancer.[1][5][6] this compound has emerged as a significant tool for investigating this pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular effects of this compound on gp130, specifically focusing on its ability to induce gp130 phosphorylation and deglycosylation, leading to the downstream inhibition of STAT3 signaling.

Mechanism of Action

This compound exerts its inhibitory effect on the gp130 signaling pathway through a unique multi-step mechanism. Unlike conventional inhibitors that block ligand binding or kinase activity, SC144 directly binds to gp130.[1][7] This binding event triggers two critical modifications to the gp130 protein:

-

Phosphorylation at Serine 782 (S782): Treatment with this compound leads to a notable increase in the phosphorylation of gp130 at the S782 residue.[1][2][3] This phosphorylation event is a key initiating step in the subsequent downstream effects of the compound.

-

Deglycosylation: Following binding and phosphorylation, this compound induces the deglycosylation of gp130.[1][2][3] This alteration in the glycosylation status of the receptor is believed to contribute to its functional inactivation.

The culmination of these events is the abrogation of STAT3 phosphorylation at Tyrosine 705 (Y705).[5][6] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1][2][3]

Quantitative Data

The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| OVCAR-8 | Ovarian Cancer | 0.72 | [2][3] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [2][3] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [2][3] |

Table 1: In Vitro Cytotoxicity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human ovarian cancer cell lines.

| Cell Line | Treatment Conditions | Effect | Citation(s) |

| OVCAR-8 | 2 µM SC144, time-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |

| Caov-3 | 2 µM SC144, time-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |

| OVCAR-8 | 1-hour treatment, dose-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |

| L3.6pl | 5 µM SC144, 24-hour treatment with IL-6 stimulation | Significant inhibition of IL-6-stimulated STAT3 (Y705) phosphorylation | [6] |

| L3.6pl | 5 µM SC144, 6-hour treatment with OSM stimulation | Significant inhibition of OSM-stimulated STAT3 (Y705) phosphorylation | [6] |

Table 2: Inhibition of STAT3 Phosphorylation by this compound. This table summarizes the experimental conditions and observed effects of this compound on STAT3 phosphorylation in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gp130.

Western Blotting for gp130 and STAT3 Phosphorylation

This protocol is designed to detect the phosphorylation status of gp130 (S782) and STAT3 (Y705) in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture human ovarian cancer cells (e.g., OVCAR-8, Caov-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 0.5-2 µM) or vehicle control (DMSO) for specified time periods (e.g., 0-6 hours).[2]

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

-

Rabbit anti-phospho-gp130 (Ser782)

-

Rabbit anti-gp130

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to confirm the direct binding of this compound to gp130.

1. Lysate Preparation:

-

Lyse OVCAR-8 cells using M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.

-

Centrifuge to clarify the lysate and determine the protein concentration.

2. Compound Incubation:

-

Aliquot the cell lysate.

-

To the experimental aliquots, add this compound at various concentrations (e.g., 10, 100, 1000 µM).

-

To the control aliquot, add an equivalent volume of DMSO.

-

Incubate at room temperature for 1 hour.

3. Protease Digestion:

-

Add pronase to each sample to a final concentration that results in partial digestion of the total protein.

-

Incubate at room temperature for 30 minutes.

4. Reaction Quenching and Sample Preparation:

-

Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

5. Western Blot Analysis:

-

Analyze the samples by Western blotting as described above, using an anti-gp130 antibody. Increased abundance of the gp130 band in the SC144-treated samples compared to the control indicates protection from proteolysis due to direct binding.

Analysis of gp130 Deglycosylation

The deglycosylation of gp130 induced by this compound can be inferred from changes in its electrophoretic mobility on SDS-PAGE.

1. Sample Preparation:

-

Prepare cell lysates from control and SC144-treated cells as described in the Western blotting protocol.

2. SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and Western blotting using an anti-gp130 antibody.

-

A downward shift in the molecular weight of the gp130 band in the SC144-treated samples compared to the control is indicative of deglycosylation.

3. (Optional) Enzymatic Deglycosylation Control:

-

To confirm that the observed shift is due to deglycosylation, treat a control lysate with an N-glycosidase such as PNGase F according to the manufacturer's protocol. This will produce a fully deglycosylated gp130 band that can be compared to the band from SC144-treated cells.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action on the gp130/STAT3 pathway.

Caption: Experimental workflow for Western blot analysis.

Caption: Experimental workflow for the DARTS assay.

Conclusion

This compound represents a valuable pharmacological tool for the study of gp130 signaling and holds promise as a therapeutic candidate. Its unique mechanism of inducing gp130 phosphorylation and deglycosylation, leading to the effective blockade of the oncogenic STAT3 pathway, distinguishes it from other signaling inhibitors. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to investigate the intricate role of the gp130/STAT3 axis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protocol for iterative in vivo selection of highly metastatic ovarian cancer cell populations and metastasis modeling in mice - PMC [pmc.ncbi.nlm.nih.gov]

SC144 Hydrochloride: A Technical Guide to its Impact on Cytokine-Triggered gp130 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and effects of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor. By directly targeting gp130, a common signal transducer for the interleukin-6 (IL-6) family of cytokines, this compound effectively disrupts key signaling pathways implicated in cancer progression, inflammation, and other diseases. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effects through a multi-faceted mechanism targeting the gp130 receptor. Upon binding to gp130, SC144 induces a conformational change in the receptor, leading to its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2] This altered state of gp130 abrogates its ability to transduce signals from cytokine-receptor complexes.

The primary consequence of SC144-induced gp130 inhibition is the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, SC144 prevents the phosphorylation and subsequent nuclear translocation of STAT3, a key transcription factor downstream of gp130.[2] This blockade of STAT3 activation leads to the downregulation of various STAT3 target genes that are critical for cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, Cyclin D1, and survivin.[3][4]

Furthermore, evidence suggests that gp130 signaling can also influence the SHP2/MAPK pathway.[5] By inhibiting gp130, SC144 may indirectly modulate this pathway, contributing to its overall anti-tumor effects.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |

| AsPC-1 | Pancreatic Cancer | ~2.0 | [6] |

| L3.6pl | Pancreatic Cancer | ~2.0 | [6] |

| Parameter | Cell Line | Treatment Conditions | Result | Citation |

| Inhibition of IL-6-stimulated STAT3 (Y705) phosphorylation | L3.6pl | 5 µM SC144 for 6 or 24 hours | Significant inhibition | [6][7] |

| Inhibition of OSM-stimulated STAT3 (Y705) phosphorylation | L3.6pl | 5 µM SC144 for 6 or 24 hours | Significant inhibition | [6][7] |

| gp130 protein protection in DARTS assay | L3.6pl | SC144 treatment followed by pronase (1:5000 ratio) digestion | 65 ± 23% more gp130 signal compared to control | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of SC144.

-

Cell Seeding: Plate cancer cells (e.g., OVCAR-8, AsPC-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This protocol is used to analyze the phosphorylation status and expression levels of proteins in the gp130 signaling pathway.

-

Cell Lysis: Treat cells with SC144 as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

anti-gp130 (Cell Signaling Technology, #3732): 1:1000[8]

-

anti-phospho-gp130 (Ser782)

-

anti-STAT3 (Cell Signaling Technology)

-

anti-phospho-STAT3 (Tyr705) (Cell Signaling Technology)

-

anti-SHP2

-

anti-phospho-ERK1/2

-

anti-Bcl-2

-

anti-Cyclin D1

-

anti-β-actin (loading control)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to confirm the direct binding of SC144 to gp130.

-

Cell Lysate Preparation: Lyse cells (e.g., L3.6pl) in M-PER lysis buffer supplemented with protease and phosphatase inhibitors.

-

Compound Incubation: Incubate the cell lysate (containing 3 µg/µL of total protein) with SC144 or vehicle control for 1 hour at room temperature.[7]

-

Protease Digestion: Add pronase at a 1:5000 ratio (pronase to total protein) and incubate for 5 minutes at room temperature.[6][7]

-

Reaction Termination: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the samples by Western blotting using an anti-gp130 antibody to assess the extent of protein protection from degradation.

Immunoprecipitation

This protocol can be used to isolate gp130 and its associated proteins.

-

Cell Lysis: Lyse cells treated with or without SC144 in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-gp130 antibody (e.g., Santa Cruz Biotechnology, sc-655) or an isotype control IgG overnight at 4°C with gentle rotation.[9]

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads using SDS-PAGE loading buffer and analyze by Western blotting for gp130 and interacting partners like SHP2.

Visualizing the Impact of SC144

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Figure 1: Overview of the gp130 signaling pathways and the inhibitory action of SC144.

Figure 2: A typical experimental workflow for Western blot analysis of SC144's effects.

Figure 3: Logical flow of SC144's mechanism of action, from gp130 binding to cellular outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bcl-2 controls caspase activation following a p53-dependent cyclin D1-induced death signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GP130 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Forced Dimerization of gp130 Leads to Constitutive STAT3 Activation, Cytokine-independent Growth, and Blockade of Differentiation of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

SC144: An Orally Active Small-Molecule Inhibitor of the gp130-STAT3 Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small-molecule inhibitor targeting glycoprotein 130 (gp130), the central signal-transducing receptor for the Interleukin-6 (IL-6) family of cytokines.[1][2] The aberrant activation of the gp130/STAT3 signaling pathway is a critical driver in the proliferation, survival, and drug resistance of various human cancers, including ovarian and pancreatic cancers.[1][3] SC144 represents a significant advancement in targeting this pathway, demonstrating potent anti-tumor activity in both in vitro and in vivo preclinical models.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of SC144, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and development workflow.

Introduction and Chemical Properties

SC144, chemically identified as N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, emerged from a series of hydrazide-class compounds as an optimized lead with broad-spectrum anticancer activity.[1][4] It exhibits potent cytotoxicity against both drug-sensitive and drug-resistant cancer cell lines.[4][5]

| Property | Data | Reference |

| Chemical Name | N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [1] |

| Molecular Formula | C₁₆H₁₁FN₆O | [6] |

| Molecular Weight | 322.30 g/mol | [6] |

| Class | Quinoxaline Hydrazide | [4] |

Mechanism of Action

SC144 exerts its anticancer effects by directly targeting the gp130 receptor. Its mechanism involves a multi-step process that ultimately abrogates downstream signaling cascades critical for tumor cell survival.

-

Direct Binding and Modification of gp130 : SC144 directly binds to the gp130 protein.[7] This binding event induces a conformational change, leading to the phosphorylation of gp130 at the Serine 782 (S782) residue and subsequent deglycosylation of the receptor.[1][6]

-

Inhibition of STAT3 and Akt Activation : The SC144-induced modification of gp130 prevents the activation of its downstream effectors. Specifically, it abrogates the phosphorylation of STAT3 (at Tyr705) and Akt, which are stimulated by gp130 ligands such as IL-6 and Leukemia Inhibitory Factor (LIF).[1][7]

-

Blockade of STAT3 Nuclear Translocation : By preventing its phosphorylation, SC144 effectively blocks the translocation of STAT3 from the cytoplasm to the nucleus.[1][6]

-

Downregulation of Target Genes : The inhibition of STAT3 nuclear activity leads to the suppression of its downstream target genes, which include key regulators of apoptosis (Bcl-2, Bcl-XL, survivin), cell cycle progression (cyclin D1), and metastasis (MMP-7).[2]

This mechanism is highly specific to the gp130 pathway; SC144 does not affect signaling induced by non-gp130 substrates like IFN-γ, SDF-1α, or PDGF.[2][7]

Quantitative Preclinical Data

In Vitro Cytotoxicity

SC144 demonstrates potent cytotoxicity against a panel of human ovarian cancer cell lines, with IC₅₀ values in the submicromolar range. Its efficacy extends to cisplatin- and paclitaxel-resistant cell lines, highlighting its potential to overcome common drug resistance mechanisms.[6]

| Cell Line | Cancer Type | Resistance Profile | IC₅₀ (µM) | Reference |

| OVCAR-5 | Ovarian | - | 0.49 | [6] |

| OVCAR-8 | Ovarian | - | 0.72 | [6] |

| OVCAR-3 | Ovarian | - | 0.95 | [6] |

| HEY | Ovarian | Cisplatin-resistant | 0.88 | [6] |

| NCI/ADR-RES | Ovarian | Paclitaxel/Doxorubicin-resistant | 0.43 | [6] |

In Vivo Efficacy in Xenograft Models

Oral and intraperitoneal administration of SC144 significantly delays tumor growth in multiple mouse xenograft models without evidence of significant toxicity to normal tissues.[1][6]

| Cancer Model | Administration Route & Dosing Regimen | Outcome | Reference |

| Ovarian (OVCAR-8) | 10 mg/kg, Intraperitoneal (i.p.), daily for 58 days | ~73% tumor growth inhibition vs. vehicle | [6] |

| Ovarian (OVCAR-8) | 100 mg/kg, Oral (p.o.), daily for 35 days | 82% smaller average tumor volume vs. vehicle | [6] |

| Breast (MDA-MB-435) | 4 mg/kg, Intraperitoneal (i.p.), daily for 15 days | 60% tumor growth inhibition | [4] |

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic parameters for SC144 are not extensively reported in the available literature. However, preclinical studies confirm its oral bioavailability.[1] Evaluation in mice revealed that intraperitoneal administration results in a two-compartmental pharmacokinetic elimination profile, a characteristic not observed with oral dosing, suggesting different absorption and distribution kinetics depending on the route of administration.[4]

Key Experimental Protocols

The following methodologies were central to the characterization of SC144's activity.

Cell Proliferation and Viability Assays (MTT/BrdU)

-

Objective : To determine the cytotoxic and anti-proliferative effects of SC144 on cancer cell lines.

-

Methodology :

-

Cells (e.g., OVCAR-8, AsPC-1, L3.6pl) are seeded in 96-well plates and allowed to adhere overnight.[3][8]

-

Cells are treated with a range of concentrations of SC144 or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).

-

For MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with DMSO or a similar solvent.

-

For BrdU Assay : BrdU (Bromodeoxyuridine) is added to the wells, allowing it to be incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to a peroxidase enzyme is then used for detection via a colorimetric substrate.[3][8]

-

The absorbance is measured using a microplate reader. Cell viability or proliferation is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.

-

Western Blot Analysis

-

Objective : To assess the effect of SC144 on the phosphorylation status and expression levels of key proteins in the gp130 signaling pathway.

-

Methodology :

-

Cancer cells are cultured and treated with SC144 (e.g., 2 µM) for various time points or at different doses for a fixed time.[7]

-

For cytokine stimulation experiments, cells are often serum-starved overnight before being pre-treated with SC144, followed by stimulation with IL-6 or LIF.[7]

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against targets such as phospho-STAT3 (Tyr705), total STAT3, phospho-gp130 (S782), phospho-Akt, and total Akt.[7] A loading control like β-actin or GAPDH is used to ensure equal loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Immunofluorescence Microscopy

-

Objective : To visualize the effect of SC144 on the nuclear translocation of STAT3.

-

Methodology :

-

OVCAR-8 cells are grown on glass coverslips.[7]

-

Cells are serum-starved overnight, then pre-treated with SC144 (e.g., 20 µM) or vehicle for 4 hours.[7]

-

Cells are then stimulated with a gp130 ligand (e.g., IL-6, LIF) to induce STAT3 translocation.

-

Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a blocking solution (e.g., goat serum).

-

Cells are incubated with a primary antibody against STAT3, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope to assess the subcellular localization of STAT3.

-

Human Tumor Xenograft Model

-

Objective : To evaluate the in vivo anti-tumor efficacy of SC144.

-

Methodology :

-

Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., 5 x 10⁶ OVCAR-8 cells) in the flank.[6]

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives SC144 via the desired route (e.g., 10 mg/kg i.p. or 100 mg/kg p.o. daily), while the control group receives a vehicle solution.[6]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as a measure of general toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot or immunohistochemistry).

-

Discovery and Evaluation Workflow

The development of SC144 followed a logical progression from initial screening to preclinical validation.

Conclusion

SC144 is a novel and potent orally active inhibitor of the gp130-STAT3 signaling pathway. Through its unique mechanism of inducing gp130 phosphorylation and deglycosylation, it effectively shuts down a key oncogenic signaling cascade.[1] Preclinical data robustly supports its anti-tumor activity in various cancer models, including those resistant to standard chemotherapy.[6] The findings presented in this guide underscore the potential of SC144 as a therapeutic agent and validate gp130 as a druggable target in oncology. Further investigation into its clinical efficacy, long-term toxicity, and detailed pharmacokinetic profile is warranted.

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

SC144 Hydrochloride: A Technical Guide to its Abrogation of Stat3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 effectively abrogates the phosphorylation and subsequent activation of STAT3. This technical guide provides an in-depth overview of the mechanism of action of SC144, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and its Target: The gp130/STAT3 Axis

The IL-6/gp130/STAT3 signaling axis plays a crucial role in tumor progression, promoting cell proliferation, survival, angiogenesis, and metastasis.[1][2] The binding of IL-6 family cytokines to their specific receptors initiates the dimerization of gp130, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the SH2 domain of STAT3.[3] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the homodimerization of STAT3, its translocation to the nucleus, and the transcriptional activation of a wide array of target genes implicated in oncogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4][5][6]

This compound is a quinoxalinhydrazide derivative that directly binds to gp130.[7][8] This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation, ultimately leading to the abrogation of STAT3 phosphorylation and its downstream signaling cascade.[9][10] SC144 has demonstrated potent anti-tumor activity in various cancer models, including ovarian and pancreatic cancer, by effectively inhibiting this critical signaling pathway.[11][12]

Quantitative Data on this compound's Efficacy

The inhibitory activity of SC144 has been quantified in several studies, demonstrating its potency and selectivity. The following tables summarize key quantitative data from preclinical investigations.

Table 1: In Vitro Efficacy of SC144 in Human Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| OVCAR-8 | 0.72 | [10] |

| OVCAR-5 | 0.49 | [10] |

| OVCAR-3 | 0.95 | [10] |

Table 2: Dose-Dependent Inhibition of Constitutive and Ligand-Induced STAT3 Phosphorylation by SC144

| Cell Line | Treatment | SC144 Concentration (µM) | Inhibition of p-STAT3 (Y705) | Reference |

| OVCAR-8 | Constitutive | 2 | Time-dependent inhibition | [7] |

| Caov-3 | Constitutive | 2 | Time-dependent inhibition | [7] |

| OVCAR-8 | Constitutive | 0.5 - 2 | Dose-dependent inhibition (at 1 hour) | [7] |

| Caov-3 | Constitutive | 0.5 - 2 | Dose-dependent inhibition (at 1 hour) | [7] |

| OVCAR-8 | IL-6 (50 ng/mL) | >10 | Effective inhibition | [13] |

| OVCAR-8 | IL-6 (3 ng/mL) | Lower concentrations effective | Effective inhibition | [13] |

| L3.6pl (Pancreatic Cancer) | IL-6 (100 ng/ml) | 1 - 5 | Significant dose-dependent inhibition (at 24 hours) | [14][15] |

| L3.6pl (Pancreatic Cancer) | OSM | 1 - 5 | Significant dose-dependent inhibition (at 6 hours) | [14][15] |

Table 3: In Vivo Anti-Tumor Activity of SC144

| Cancer Model | Administration Route | Dosage | Outcome | Reference |

| Human Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 10 mg/kg daily for 58 days | Suppressed tumor growth | [10] |

| Human Ovarian Cancer Xenograft | Oral (p.o.) | 100 mg/kg daily for 35 days | 82% reduction in average tumor volume compared to control | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of SC144 on STAT3 phosphorylation.

Cell Culture and Treatment

-

Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) or pancreatic cancer cell lines (e.g., L3.6pl) are commonly used.[7][16]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: For ligand stimulation experiments, cells are serum-starved overnight to reduce basal signaling activity.[17]

-

SC144 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of SC144 for a specified duration (e.g., 4 hours) before ligand stimulation.[17]

-

Ligand Stimulation: To induce STAT3 phosphorylation, cells are stimulated with gp130 ligands such as IL-6 (e.g., 50 ng/mL for 10 minutes) or Leukemia Inhibitory Factor (LIF) (e.g., 50 ng/mL for 15 minutes).[17] For comparison, non-gp130 ligands like Interferon-gamma (IFN-γ), Stromal cell-derived factor-1 alpha (SDF-1α), or Platelet-derived growth factor (PDGF) can be used as negative controls.[1][17]

Western Blotting for Phospho-STAT3 Analysis

Western blotting is a standard technique to quantify the levels of total and phosphorylated STAT3.

-

Cell Lysis:

-

Wash treated cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[18]

-

Incubate the lysates on ice for 20 minutes with periodic vortexing.

-

Centrifuge the lysates at 4°C to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 3-5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9138) overnight at 4°C.[19]

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.

Immunofluorescence for STAT3 Nuclear Translocation

Immunofluorescence microscopy is used to visualize the subcellular localization of STAT3.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with SC144 and/or ligands as described in section 3.1.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Incubate with a primary antibody against STAT3 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. The inhibition of ligand-induced nuclear translocation of STAT3 by SC144 can be observed by the retention of STAT3 in the cytoplasm.[11][20]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Caption: Workflow for analyzing STAT3 phosphorylation via Western blot.

Conclusion

This compound represents a promising therapeutic agent that targets the gp130/STAT3 signaling axis. Its ability to effectively abrogate STAT3 phosphorylation at sub-micromolar concentrations highlights its potential in the treatment of cancers characterized by STAT3 hyperactivation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of SC144 and other STAT3 pathway inhibitors. The provided workflows and signaling diagrams offer a clear visual aid for understanding the compound's mechanism of action and the experimental procedures used for its evaluation.

References

- 1. Abstract IA003: SC144 and the next generation IL6/GP130/STAT3 inhibitors for cancer prevention | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]

- 2. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

SC144 Hydrochloride: A Novel gp130 Inhibitor for Ovarian Cancer Therapy

A Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in the context of ovarian cancer. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction

Ovarian cancer remains a significant cause of gynecologic cancer-related mortality, with high rates of recurrence and chemoresistance. The interleukin-6 (IL-6)/gp130/STAT3 signaling axis has been identified as a critical pathway in the progression of ovarian cancer, contributing to tumor growth, survival, invasion, and drug resistance.[1][2][3] this compound has emerged as a promising therapeutic agent that targets this pathway by directly inhibiting gp130, the common signal transducer for the IL-6 family of cytokines.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in both in vitro and in vivo models of ovarian cancer, including those resistant to standard chemotherapies.[4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the gp130-mediated signaling cascade. Its primary mechanism involves binding to gp130, which leads to a cascade of downstream effects that ultimately inhibit tumor cell proliferation and survival.[1][5]

Key mechanistic actions of SC144 include:

-

Direct gp130 Inhibition: SC144 binds to the gp130 receptor.[1][6] This interaction induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][5]

-

Abrogation of STAT3 Activation: By modulating gp130, SC144 prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] STAT3 is a key downstream effector of gp130, and its constitutive activation is a hallmark of many cancers, including ovarian cancer.[2][3]

-

Downregulation of STAT3 Target Genes: The inhibition of STAT3 activation leads to the reduced expression of its downstream target genes, which are crucial for tumor progression. These genes include anti-apoptotic proteins (Bcl-2, Bcl-XL, survivin), cell cycle regulators (cyclin D1), and proteins involved in metastasis (MMP-7).[2][8]

-

Inactivation of Akt: In addition to the STAT3 pathway, SC144 has been shown to lead to the inactivation of the pro-survival kinase Akt.[5][9]

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound mechanism of action in ovarian cancer cells.

Quantitative Data on Biological Activity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a panel of human ovarian cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Description | IC50 (µM) | Reference(s) |

| OVCAR-8 | Human ovarian adenocarcinoma | 0.72 | [5][9] |

| OVCAR-5 | Human ovarian adenocarcinoma | 0.49 | [9] |

| OVCAR-3 | Human ovarian adenocarcinoma | 0.95 | [5][9] |

| NCI/ADR-RES | Paclitaxel and Doxorubicin-resistant | 0.43 | [4][5] |

| HEY | Cisplatin-resistant | 0.88 | [4][5] |

Induction of Apoptosis

SC144 treatment has been shown to induce apoptosis in ovarian cancer cells. In OVCAR-8 and Caov-3 cells, treatment with 2 µM of SC144 for 72 hours resulted in a significant increase in apoptosis compared to untreated cells and normal epithelial cells.[4][6]

In Vivo Efficacy

Preclinical studies using mouse xenograft models of human ovarian cancer have demonstrated the in vivo anti-tumor efficacy of SC144.

| Model | Administration | Dosage | Duration | Tumor Growth Inhibition | Reference(s) |

| OVCAR-8 Xenograft | Intraperitoneal (i.p.) | 10 mg/kg/day | 58 days | ~73% | [4][5] |

| OVCAR-8 Xenograft | Oral (p.o.) | 100 mg/kg/day | 35 days | ~82% | [5][9] |

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of this compound.

Cell Lines and Culture

Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, NCI/ADR-RES, HEY, Caov-3) and normal epithelial cells (kidney and endometrial) were used.[4][5] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[10]

Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of SC144.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of SC144.

-

Following a 72-hour incubation, MTT reagent was added to each well.

-

After incubation, the formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated from dose-response curves.[4]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis.

-

Procedure:

-

Cells were treated with SC144 (e.g., 2 µM) or vehicle control for a specified time (e.g., 72 hours).[4][6]

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[6]

-

Samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

-

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of proteins in the gp130/STAT3 signaling pathway.

-

Procedure:

-

Cells were treated with SC144 for various times and at different concentrations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of gp130, STAT3, Akt, and other target proteins.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[7]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of SC144 in a living organism.

-

Procedure:

-

Female athymic nude mice were used.[4]

-

Human ovarian cancer cells (e.g., OVCAR-8) were subcutaneously injected into the flanks of the mice.[4]

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

SC144 was administered daily via intraperitoneal injection or oral gavage at specified doses.[4][5]

-

Tumor volume was measured regularly.

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[4]

-

The following diagram provides a general workflow for the preclinical evaluation of SC144.

Caption: General experimental workflow for preclinical evaluation of SC144.

Combination Therapy Potential

SC144 has shown synergistic effects when combined with conventional chemotherapeutic agents.[11] Studies have indicated that SC144 can sensitize ovarian cancer cells to platinum-based drugs like cisplatin and carboplatin, as well as to PARP inhibitors like olaparib.[12] This suggests a potential role for SC144 in overcoming chemoresistance and improving therapeutic outcomes in ovarian cancer.

Conclusion and Future Directions

This compound is a promising, orally bioavailable gp130 inhibitor with significant anti-tumor activity in preclinical models of ovarian cancer. Its ability to target the gp130/STAT3 signaling pathway, induce apoptosis, and inhibit tumor growth, particularly in chemoresistant models, highlights its therapeutic potential. Further investigation into its clinical efficacy, safety profile, and optimal combination strategies is warranted to translate these preclinical findings into improved treatments for patients with ovarian cancer. While no clinical trials specifically for SC144 in ovarian cancer are highlighted in the provided search results, the potent preclinical data suggests its potential for future clinical development.[13]

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

SC144 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly binding to gp130, SC144 disrupts the downstream activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a cascade frequently dysregulated in various malignancies. This targeted inhibition leads to the suppression of tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed mechanism of action of this compound. It includes a compilation of its biological activities, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a quinoxalinhydrazide derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride[1] |

| Chemical Formula | C₁₆H₁₁FN₆O · HCl |

| Molecular Weight | 358.76 g/mol [1] |

| CAS Number | 917497-70-2 |

| SMILES String | C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid | Cayman Chemical |

| Solubility | DMSO: 5 mg/mLDMF: 2 mg/mLWater: InsolubleEthanol: Insoluble | Sigma-Aldrich, Cayman Chemical |

| Storage | Store at -20°C | Tocris Bioscience |

Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting gp130, the common signal transducer for the IL-6 family of cytokines. The binding of these cytokines to their specific receptors leads to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and the transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.

SC144 disrupts this cascade at its origin. It binds to gp130, inducing a conformational change that leads to the phosphorylation of gp130 at serine 782 (S782) and its subsequent deglycosylation.[2][3] This aberrant phosphorylation prevents the proper downstream signaling, abrogating the phosphorylation of STAT3 at tyrosine 705 (Y705) and blocking its nuclear translocation.[2][3] Consequently, the expression of STAT3-regulated pro-survival genes such as Bcl-2, Bcl-xL, and survivin is downregulated, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound inhibits the gp130/STAT3 signaling pathway.

Biological Activity

This compound has demonstrated potent anti-cancer activity in a variety of preclinical models.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 0.95 | MedchemExpress |

| OVCAR-5 | Ovarian Cancer | 0.49 | MedchemExpress |

| OVCAR-8 | Ovarian Cancer | 0.72 | MedchemExpress |

| Caov-3 | Ovarian Cancer | N/A | [4] |

| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 | MedchemExpress |

| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | 0.43 | MedchemExpress |

| LNCaP | Prostate Cancer | 0.4 | Selleck Chemicals |

| HCT116 | Colorectal Cancer | 0.6 | Selleck Chemicals |

| HT29 | Colorectal Cancer | 0.9 | Selleck Chemicals |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-8, Caov-3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-